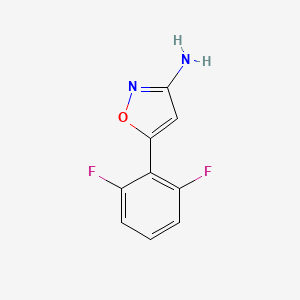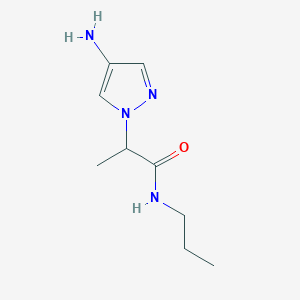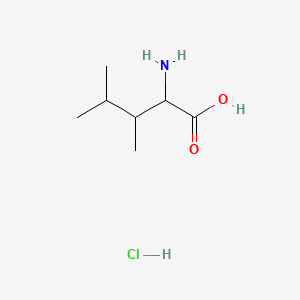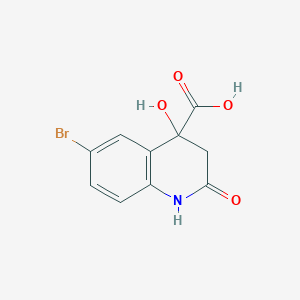
2-(4-Bromophenoxy)-3-methanesulfonamidopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenoxy)-3-methanesulfonamidopropanoic acid is an organic compound that features a bromophenoxy group and a methanesulfonamide group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-3-methanesulfonamidopropanoic acid typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the preparation of 4-bromophenol, which is then reacted with an appropriate alkylating agent to form 4-bromophenoxyalkane.
Introduction of the Methanesulfonamide Group: The bromophenoxy intermediate is then subjected to sulfonamidation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenoxy)-3-methanesulfonamidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(4-Bromophenoxy)-3-methanesulfonamidopropanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenoxy)-3-methanesulfonamidopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in hydrophobic interactions, while the methanesulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenoxy)-3-methanesulfonamidopropanoic acid
- 2-(4-Fluorophenoxy)-3-methanesulfonamidopropanoic acid
- 2-(4-Methylphenoxy)-3-methanesulfonamidopropanoic acid
Uniqueness
2-(4-Bromophenoxy)-3-methanesulfonamidopropanoic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with molecular targets, making it a valuable compound for specific applications where other halogenated derivatives may not be as effective.
Propiedades
Fórmula molecular |
C10H12BrNO5S |
|---|---|
Peso molecular |
338.18 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-3-(methanesulfonamido)propanoic acid |
InChI |
InChI=1S/C10H12BrNO5S/c1-18(15,16)12-6-9(10(13)14)17-8-4-2-7(11)3-5-8/h2-5,9,12H,6H2,1H3,(H,13,14) |
Clave InChI |
PRUVMBRWRGCKHH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NCC(C(=O)O)OC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride](/img/structure/B13532811.png)






![5-Bromo-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B13532846.png)
![2,8-Diazaspiro[5.5]undecan-3-one](/img/structure/B13532859.png)


![N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine](/img/structure/B13532879.png)


